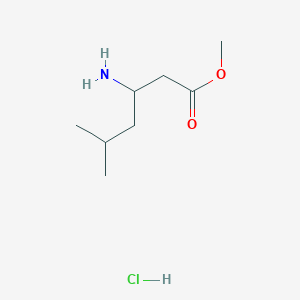
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butylcyclohexan-1-amine hydrochloride (3-TBCH) is a mixture of diastereomers derived from the amine group of cyclohexanone. It is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries and has been used in a variety of research applications. This article will discuss the synthesis of 3-TBCH, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers is a versatile compound with a variety of research applications. It has been used in the synthesis of novel compounds and as a reagent in organic synthesis. It has also been used in the synthesis of pyridine-based compounds and as a catalyst in the synthesis of heterocyclic compounds. Additionally, 3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers can be used to study the stereochemistry of organic reactions.
Mechanism of Action
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers acts as a nucleophile in the condensation reaction of cyclohexanone with 3-tert-butylcyclohexan-1-amine. The reaction is initiated by the nucleophilic attack of the amine group on the carbonyl group of the cyclohexanone. The resulting intermediate is then protonated to form the desired product.
Biochemical and Physiological Effects
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers has not been studied extensively for its biochemical and physiological effects. It is known to be a weakly basic compound, and it has been suggested that it may have some antifungal and antibacterial properties. However, further research is needed to confirm these effects.
Advantages and Limitations for Lab Experiments
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers is a useful compound for laboratory experiments due to its low cost and easy availability. It is also highly soluble in water and can be used in a wide range of reactions. However, it is important to note that the diastereomers of 3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers can be difficult to separate, and the reaction is sensitive to temperature and pH.
Future Directions
There are several potential future directions for research on 3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers. These include further investigations into its biochemical and physiological effects, exploration of its potential as a catalyst in organic synthesis, and development of new methods for the separation of its diastereomers. Additionally, further research could be done to explore other potential applications of 3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers in the pharmaceutical and agrochemical industries.
Synthesis Methods
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers is synthesized through the condensation of cyclohexanone with 3-tert-butylcyclohexan-1-amine. The reaction is carried out in aqueous sodium hydroxide at a temperature of 70-80°C. The reaction is typically complete within 10 minutes and yields a mixture of diastereomers. The diastereomers can be separated by column chromatography or recrystallization.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-tert-butylcyclohexan-1-amine hydrochloride involves the reaction of tert-butylcyclohexanone with hydroxylamine hydrochloride to form tert-butylcyclohexanone oxime, which is then reduced with sodium borohydride to form 3-tert-butylcyclohexan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt, which is a mixture of diastereomers.", "Starting Materials": ["tert-butylcyclohexanone", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid"], "Reaction": ["1. Dissolve tert-butylcyclohexanone in ethanol and add hydroxylamine hydrochloride.", "2. Heat the mixture to reflux for several hours.", "3. Cool the mixture and filter the precipitated tert-butylcyclohexanone oxime.", "4. Dissolve the oxime in ethanol and add sodium borohydride.", "5. Stir the mixture at room temperature for several hours.", "6. Quench the reaction with water and extract the amine with ether.", "7. Dry the ether layer and distill to obtain 3-tert-butylcyclohexan-1-amine.", "8. Dissolve the amine in hydrochloric acid to form the hydrochloride salt, which is a mixture of diastereomers."] } | |
CAS RN |
91342-34-6 |
Product Name |
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers |
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



